molecular formula C7H6ClNO B1418031 6-Chloro-2-methylpyridine-3-carbaldehyde CAS No. 884495-36-7

6-Chloro-2-methylpyridine-3-carbaldehyde

Cat. No. B1418031
M. Wt: 155.58 g/mol
InChI Key: BLLSRSWUYXEXNF-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

6-Chloro-2-methylnicotinaldehyde (300 mg, 1.93 mmol) was taken up in THF (9.6 ml) under argon and cooled to −78° C. Methylmagnesium bromide (1.29 ml, 3.86 mmol) was added dropwise over 5 minutes. The reaction temperature was maintained at −78° C. for 20 minutes, then was allowed to warm to 0° C. over 2 hours. The reaction was quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The reaction mixture was extracted three times with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude residue was purified by silica gel chromatography (10-75% ethyl acetate/hexanes) to afford the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([CH3:10])[N:3]=1.[CH3:11][Mg]Br>C1COCC1>[Cl:1][C:2]1[N:3]=[C:4]([CH3:10])[C:5]([CH:6]([OH:7])[CH3:11])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NC(=C(C=O)C=C1)C
Step Two
Name
Quantity
1.29 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
9.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at −78° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography (10-75% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.